molecular formula C18H21N3O4S2 B14966752 Ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate

Ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate

Cat. No.: B14966752
M. Wt: 407.5 g/mol
InChI Key: HPCREPBRUGYTBI-UHFFFAOYSA-N
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Description

ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

The synthesis of ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE involves several steps. One common method includes the reaction of ethyl chloroacetate with a thiazole derivative in the presence of a base such as triethylamine . The reaction is typically carried out in ethanol at room temperature, followed by purification through recrystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

These compounds share the thiazole core but differ in their substituents, leading to varied biological activities. ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate

InChI

InChI=1S/C18H21N3O4S2/c1-2-24-17(23)11-5-7-12(8-6-11)21-15(19)14(27-18(21)26)16(22)20-10-13-4-3-9-25-13/h5-8,13H,2-4,9-10,19H2,1H3,(H,20,22)

InChI Key

HPCREPBRUGYTBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N

Origin of Product

United States

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